- Taming the Chlorine Radical: Enforcing Steric Control over Chlorine-Radical-Mediated C-H Activation, Journal of the American Chemical Society, 2022, 144(3), 1464-1472
Cas no 51116-73-5 (Pentane,1-bromo-3-methyl-)
Pentane,1-bromo-3-methyl- structure
Product Name:Pentane,1-bromo-3-methyl-
Numero CAS:51116-73-5
MF:C6H13Br
MW:165.071421384811
CID:383105
PubChem ID:39899
Update Time:2025-09-22
Pentane,1-bromo-3-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pentane,1-bromo-3-methyl-
- 1-BROMO-3-METHYLPENTANE
- 3-ETHYL-1-BUTYL BROMIDE
- 3-Ethyl-1-bromobutane
- 3-methyl-1-bromopentane
- 3-Methylpentylbromide
- 3-methyl-1-pentylbromide
- A1-03544
- BrCH2CH2CH(CH3)C2H5
- AKOS006276311
- SCHEMBL793184
- 51116-73-5
- EN300-674089
- Pentane, 1-bromo-3-methyl-
- d-1-Bromo-3-methylpentane
- DTXSID60871394
- 1-Bromo-3-methyl-pentane
-
- Inchi: 1S/C6H13Br/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3
- Chiave InChI: MDCCBJLCTOTLKM-UHFFFAOYSA-N
- Sorrisi: BrCCC(C)CC
Proprietà calcolate
- Massa esatta: 164.02000
- Massa monoisotopica: 164.020063
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 7
- Conta legami ruotabili: 3
- Complessità: 35.2
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.1770
- Punto di fusione: -44.22°C (estimate)
- Punto di ebollizione: 147.26°C (estimate)
- Punto di infiammabilità: 40.1°C
- Indice di rifrazione: 1.4415
- PSA: 0.00000
- LogP: 2.81750
Pentane,1-bromo-3-methyl- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-674089-0.05g |
1-bromo-3-methylpentane |
51116-73-5 | 95.0% | 0.05g |
$174.0 | 2025-03-13 | |
| Enamine | EN300-674089-0.1g |
1-bromo-3-methylpentane |
51116-73-5 | 95.0% | 0.1g |
$257.0 | 2025-03-13 | |
| Enamine | EN300-674089-0.25g |
1-bromo-3-methylpentane |
51116-73-5 | 95.0% | 0.25g |
$367.0 | 2025-03-13 | |
| Enamine | EN300-674089-0.5g |
1-bromo-3-methylpentane |
51116-73-5 | 95.0% | 0.5g |
$579.0 | 2025-03-13 | |
| Enamine | EN300-674089-1.0g |
1-bromo-3-methylpentane |
51116-73-5 | 95.0% | 1.0g |
$743.0 | 2025-03-13 | |
| Enamine | EN300-674089-2.5g |
1-bromo-3-methylpentane |
51116-73-5 | 95.0% | 2.5g |
$1454.0 | 2025-03-13 | |
| Enamine | EN300-674089-5.0g |
1-bromo-3-methylpentane |
51116-73-5 | 95.0% | 5.0g |
$2152.0 | 2025-03-13 | |
| Enamine | EN300-674089-10.0g |
1-bromo-3-methylpentane |
51116-73-5 | 95.0% | 10.0g |
$3191.0 | 2025-03-13 | |
| 1PlusChem | 1P00DA2E-50mg |
1-BROMO-3-METHYLPENTANE |
51116-73-5 | 95% | 50mg |
$269.00 | 2024-04-30 | |
| 1PlusChem | 1P00DA2E-100mg |
1-BROMO-3-METHYLPENTANE |
51116-73-5 | 95% | 100mg |
$369.00 | 2024-04-30 |
Pentane,1-bromo-3-methyl- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Bromotrichloromethane , 2769993-47-5 Solvents: Nitromethane ; 5 min, rt; cooled; 24 h, 28 °C
Riferimento
Pentane,1-bromo-3-methyl- Preparation Products
- 3-(chloromethyl)pentane (4737-41-1)
- 2-bromo-3-methylpentane (62168-41-6)
- 3-Bromo-3-methylpentane (25346-31-0)
- 3-(Bromomethyl)pentane (3814-34-4)
- Pentane,3-chloro-3-methyl- (918-84-3)
- 2-chloro-3-methylpentane (24319-09-3)
- Pentane, 1-chloro-3-methyl- (62016-93-7)
- Pentane,1-bromo-3-methyl- (51116-73-5)
Pentane,1-bromo-3-methyl- Letteratura correlata
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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